molecular formula C18H16N2O5 B5794930 ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE

Cat. No.: B5794930
M. Wt: 340.3 g/mol
InChI Key: QODKUFILNFBNIE-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzoxazole ring, which is a heterocyclic aromatic organic compound, and is often utilized in the synthesis of various pharmaceuticals and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-amino-2-oxo-1,3-benzoxazole under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process often requires precise control of temperature, pressure, and pH to ensure high yield and purity. Solvents like dimethyl sulfoxide (DMSO) and methanol are commonly used, and the product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDO]BENZOATE is unique due to its benzoxazole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and chemical intermediates .

Properties

IUPAC Name

ethyl 4-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-2-24-17(22)12-7-9-13(10-8-12)19-16(21)11-20-14-5-3-4-6-15(14)25-18(20)23/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODKUFILNFBNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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